2-(4-methanesulfonylpiperazin-1-yl)-N-phenylacetamide
Overview
Description
2-(4-Methanesulfonylpiperazin-1-yl)-N-phenylacetamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methanesulfonyl group attached to the piperazine ring and a phenylacetamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as mesotrione and certain indole derivatives , have been found to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) and act as selective COX-2 inhibitors, respectively. These enzymes play crucial roles in various biochemical processes, including the tyrosine catabolism pathway (HPPD) and the inflammatory response (COX-2).
Mode of Action
This inhibition could result in the disruption of the normal biochemical processes that the enzyme is involved in .
Biochemical Pathways
If we consider the potential targets mentioned above, the inhibition of hppd would affect the tyrosine catabolism pathway, leading to a disruption in the production of fumarate and acetoacetate, which are important for energy production in cells . On the other hand, the inhibition of COX-2 would affect the synthesis of prostaglandins, which play a key role in the inflammatory response .
Result of Action
Based on the potential targets, the inhibition of hppd could lead to a disruption in energy production in cells, while the inhibition of cox-2 could lead to a reduction in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methanesulfonylpiperazin-1-yl)-N-phenylacetamide typically involves the reaction of 4-methanesulfonylpiperazine with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methanesulfonylpiperazin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding piperazine derivatives.
Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Scientific Research Applications
2-(4-Methanesulfonylpiperazin-1-yl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol
- 4-(4-Methanesulfonyl-piperazin-1-yl)-phenylamine
- Methyl 2-(4-methanesulfonylpiperazin-1-yl)hexanoate
Uniqueness
2-(4-Methanesulfonylpiperazin-1-yl)-N-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-20(18,19)16-9-7-15(8-10-16)11-13(17)14-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWOIQPWYFNXID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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